12-epi-LTB4

Receptor Binding BLT1 Antagonist Radioligand Displacement

12-epi-LTB4 (12-epi Leukotriene B4; CAS 83709-73-3) is a chemically defined stereoisomer of the pro-inflammatory lipid mediator Leukotriene B4 (LTB4), differing exclusively in the chirality of the 12-hydroxyl group (12S configuration vs. the natural 12R).

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 83709-73-3
Cat. No. B162548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-epi-LTB4
CAS83709-73-3
Synonyms12-epi LTB4
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1
InChIKeyVNYSSYRCGWBHLG-CBBLYLIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-epi-LTB4 (CAS 83709-73-3): A Defined Leukotriene B4 Stereoisomer for Receptor Pharmacology and Comparative Signaling Studies


12-epi-LTB4 (12-epi Leukotriene B4; CAS 83709-73-3) is a chemically defined stereoisomer of the pro-inflammatory lipid mediator Leukotriene B4 (LTB4), differing exclusively in the chirality of the 12-hydroxyl group (12S configuration vs. the natural 12R) [1]. It is synthesized as a high-purity research tool (≥97%) and supplied as a solution in ethanol for in vitro applications . 12-epi-LTB4 functions as a weak partial agonist at both the high-affinity BLT1 and low-affinity BLT2 LTB4 receptors, a functional profile that starkly contrasts with the potent, full agonism of native LTB4 [2]. This isomer is not a product of enzymatic LTA4 hydrolase activity nor a major component of non-enzymatic hydrolysis mixtures, rendering it a valuable, non-physiological probe for delineating the stereochemical requirements of LTB4 receptor activation and downstream signaling [2].

12-epi-LTB4: Why Substituting with LTB4 or Other Isomers Invalidates Experimental Conclusions


Substituting 12-epi-LTB4 with LTB4 or other LTB4 isomers is not scientifically valid due to profound, stereochemistry-dependent differences in receptor binding affinity and functional agonism. While LTB4 exhibits high-affinity, potent agonism at BLT1 and BLT2, 12-epi-LTB4 acts as a weak partial agonist requiring millimolar concentrations for receptor activation, a difference of several orders of magnitude [1]. Furthermore, other isomers like 6-trans-12-epi-LTB4 demonstrate even weaker or negligible activity, failing to induce chemotaxis in vitro [2]. Therefore, any study aiming to investigate the specific pharmacology of a weak, stereoisomer-biased partial agonist, or to use an LTB4 receptor ligand with minimal background activity, cannot rely on generic LTB4. Using 12-epi-LTB4 is essential for experiments designed to probe the structural basis of receptor activation, to serve as a low-activity control, or to study signaling pathways activated selectively by partial agonism.

12-epi-LTB4: Quantitative Differentiation from LTB4 and Other Isomers in Key Pharmacological Assays


Receptor Binding Affinity: 20,000-Fold Lower Affinity for BLT1 Compared to LTB4

12-epi-LTB4 exhibits dramatically reduced affinity for the high-affinity LTB4 receptor (BLT1) compared to the endogenous ligand LTB4. In competition binding assays using membranes from human embryonic kidney 293 cells stably expressing the mouse BLT1 receptor, LTB4 displayed a Ki of 0.23 ± 0.05 nM. In the same assay system, the affinity of 6-trans-12-epi-LTB4 was reported as Ki > 1 µM [1]. While a direct Ki for 12-epi-LTB4 in this exact system is not provided, studies in human neutrophils and guinea pig lung membranes confirm a comparable, drastic reduction in affinity, with an IC50 of 7.5 mM and Ki of 4.7 mM, respectively, representing a >20,000-fold decrease compared to LTB4 .

Receptor Binding BLT1 Antagonist Radioligand Displacement GPCR Pharmacology

Functional Agonism: Weak Partial Agonist Requiring Millimolar Concentrations for BLT1/BLT2 Activation

12-epi-LTB4 acts as a weak partial agonist at both recombinant human BLT1 and BLT2 receptors, requiring approximately 10 mM for full receptor activation [1]. This is in stark contrast to LTB4, which is a potent full agonist for these receptors, eliciting robust signaling at nanomolar concentrations [2]. In primary mouse keratinocytes, 12-epi-LTB4 exhibits partial agonistic activity against mBLT1 and mBLT2, leading to the phosphorylation of extracellular signal-regulated kinase (ERK) [3].

Receptor Agonism BLT2 Activation Partial Agonist Signal Transduction

In Vivo Chemotaxis: Absence of Neutrophil Recruitment in Human Skin Chambers

The in vivo chemotactic activity of LTB4 and its isomers was directly compared using a skin chamber technique in healthy human volunteers. LTB4 elicited a significant chemotactic response at a concentration of 10⁻⁷ mol/L over 24 hours. In contrast, the isomers tested, including 6-trans-LTB4, 12-epi-6-trans-LTB4, and 5S,12S-DHETE, showed no detectable chemotactic effect at this concentration [1]. This in vivo finding aligns with in vitro Boyden chamber assays where 12-epi-6-trans LTB4 and 5S,12S DiHETE failed to attract neutrophils at concentrations up to 10⁻⁵ M, indicating a >10,000-fold lower potency than LTB4 (ED50 10⁻⁸ M) [2].

In Vivo Pharmacology Neutrophil Chemotaxis Inflammation Human Study

Stereochemical Selectivity: 12R vs. 12S Configuration Dictates Substrate Recognition by LTB4 20-Hydroxylase

The metabolic enzyme LTB4 20-hydroxylase (P-450LTB) exhibits strict stereochemical requirements for substrate recognition. In comparative assays, the enzyme showed a marked preference for the natural LTB4 (5S, 12R) configuration at a concentration of 0.3 µM. The study revealed a preference for both the triene bond configuration of LTB4 and for the chirality of the 5S and 12R hydroxyl groups [1]. This implies that the 12S epimer, 12-epi-LTB4, would be a poor substrate, potentially leading to different metabolic stability and distinct biological half-life in systems expressing this enzyme.

Enzyme Specificity Metabolism Cytochrome P450 Eicosanoid

12-epi-LTB4: Validated Research and Industrial Application Scenarios Based on Differential Pharmacology


Investigating the Structural Basis of BLT1/BLT2 Receptor Activation and Partial Agonism

12-epi-LTB4's unique profile as a weak partial agonist at both BLT1 and BLT2 [1] makes it an indispensable tool for structure-activity relationship (SAR) studies. By comparing the signaling outcomes (e.g., G-protein activation, β-arrestin recruitment, receptor internalization) of the potent full agonist LTB4 with the weak partial agonist 12-epi-LTB4, researchers can dissect the conformational changes required for full receptor activation and map the structural determinants of agonist efficacy [2]. This is particularly valuable for understanding biased signaling at these GPCRs.

Serving as a Low-Activity Control in Neutrophil Chemotaxis and Inflammation Assays

In both in vitro and in vivo models of inflammation, 12-epi-LTB4 serves as a critical negative control for LTB4-mediated effects. Its inability to induce significant chemotaxis at concentrations where LTB4 is highly potent (e.g., 10⁻⁷ M in human skin chambers) [3] allows researchers to confirm that observed neutrophil migration or inflammatory responses are specifically mediated by the LTB4 receptor and not by non-specific lipid effects or off-target interactions. This is essential for validating the specificity of LTB4 receptor antagonists and inhibitors.

Probing BLT2-Selective Signaling Pathways in Skin and Intestinal Biology

Given the relatively higher expression of BLT2 in tissues like skin and small intestine [4], 12-epi-LTB4's ability to induce partial activation of this receptor and downstream ERK phosphorylation in primary keratinocytes positions it as a valuable probe. It can be used to study the physiological and pathological roles of BLT2-mediated signaling in barrier function, wound healing, and epithelial cell migration, distinct from the pro-inflammatory roles of BLT1. Its weak agonism prevents the robust, potentially confounding, inflammatory responses elicited by LTB4, allowing for a clearer assessment of BLT2-specific biology.

Metabolic Stability Studies of Eicosanoid Inactivation Pathways

The stereochemical preference of metabolic enzymes like LTB4 20-hydroxylase for the natural 12R configuration of LTB4 [5] implies that 12-epi-LTB4 is a poor substrate. This property makes it a useful tool for comparing the metabolic half-life and inactivation kinetics of LTB4 epimers in cellular or in vivo systems. Such studies are crucial for understanding how stereochemistry influences the duration of action of lipid mediators and can inform the design of metabolically stable LTB4 receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-epi-LTB4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.